S-Methyl-N,N-diethyldithiocarbamate Sulfoxide
Overview
Description
S-Methyl-N,N-diethyldithiocarbamate Sulfoxide is an organic compound belonging to the class of sulfoxides. It is a metabolite of disulfiram, a drug commonly used to treat chronic alcoholism. This compound has garnered interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
- Its primary targets are glutamate receptors, specifically N-methyl-d-aspartate (NMDA) receptors. By attenuating receptor activity, DETC-MeSO aims to protect neurons from excitotoxic damage .
- The reduction in NMDA receptor activity leads to decreased calcium influx, ultimately protecting neurons from excitotoxic damage .
- Increased expression of anti-apoptotic proteins and decreased pro-apoptotic proteins contribute to its neuroprotective effects .
- Several isoforms of cytochrome P450 (CYP450) and flavin monooxygenase (FMO) metabolize MeDDC in the liver .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
S-Methyl-N,N-diethyldithiocarbamate Sulfoxide has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of aldehydes . It does not impair cancer cell viability .
Cellular Effects
It has been suggested that it does not directly inhibit ALDH activity in diverse human cell types .
Molecular Mechanism
The molecular mechanism of this compound is complex. It is known to inhibit ALDH activity, but it does not impair cancer cell viability . This suggests that its anti-cancer activity does not involve ALDH inhibition .
Metabolic Pathways
This compound is involved in the inhibition of the ALDH enzyme, which plays a key role in the metabolism of aldehydes
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Methyl-N,N-diethyldithiocarbamate Sulfoxide can be synthesized through the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{HN(C}_2\text{H}_5\text{)}_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_2\text{H}_5\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of methyl-N,N-diethylthiocarbamate involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: S-Methyl-N,N-diethyldithiocarbamate Sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form its sulfoxide derivative using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfoxide back to the thiocarbamate using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiocarbamates .
Scientific Research Applications
S-Methyl-N,N-diethyldithiocarbamate Sulfoxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Comparison with Similar Compounds
S-Methyl-N,N-diethyldithiocarbamate Sulfoxide can be compared with other similar compounds such as:
Disulfiram: The parent compound from which methyl-N,N-diethylthiocarbamate is derived. Disulfiram is primarily used in the treatment of alcohol dependence.
S-S-Methyl-N,N-diethyldithiocarbamate Sulfoxide Sulfoxide: A sulfoxide derivative that has shown neuroprotective effects in stroke models.
S-S-Methyl-N,N-diethyldithiocarbamate Sulfoxide Sulfone:
The uniqueness of methyl-N,N-diethylthiocarbamate lies in its diverse range of applications and its ability to interact with multiple molecular targets, making it a valuable compound in various fields of scientific research.
Properties
IUPAC Name |
N,N-diethyl-1-methylsulfinylmethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS2/c1-4-7(5-2)6(9)10(3)8/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRMNXBTDRJEKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436631 | |
Record name | S-Methyl-N,N-diethyldithiocarbamate Sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145195-14-8 | |
Record name | S-Methyl-N,N-diethyldithiocarbamate Sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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